4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide
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Overview
Description
4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a cyclohexadienone ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide typically involves multiple steps, starting with the preparation of the cyclohexadienone intermediate. This intermediate is then reacted with a nitro-substituted benzaldehyde derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include amines, substituted aromatic compounds, and various oxidized derivatives.
Scientific Research Applications
4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenyl}butanoic acid
- 4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid
Uniqueness
4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
72082-71-4 |
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Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
4-[[(2-hydroxy-5-nitrophenyl)-phenylmethylidene]amino]butanamide |
InChI |
InChI=1S/C17H17N3O4/c18-16(22)7-4-10-19-17(12-5-2-1-3-6-12)14-11-13(20(23)24)8-9-15(14)21/h1-3,5-6,8-9,11,21H,4,7,10H2,(H2,18,22) |
InChI Key |
RHNNQQPBWIWAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCC(=O)N)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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